5-Bromo-1-hexene

Physical Properties Separation Engineering Process Chemistry

5-Bromo-1-hexene (CAS 4558-27-4) is a C6 aliphatic bromoalkene characterized by a terminal double bond at C1 and a secondary bromine substituent at C5, with molecular formula C6H11Br and molecular weight 163.06 g/mol. This asymmetric substitution pattern provides two distinct reactive centers—a nucleophilic alkene moiety and an electrophilic alkyl bromide site—making it a versatile bifunctional building block for sequential transformations, including cross-coupling reactions, Grignard reagent formation, and radical-mediated cyclizations.

Molecular Formula C6H11B
Molecular Weight 163.06 g/mol
CAS No. 4558-27-4
Cat. No. B1607039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-hexene
CAS4558-27-4
Molecular FormulaC6H11B
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCC(CCC=C)Br
InChIInChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
InChIKeyAIAXFFLNNULCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-hexene (CAS 4558-27-4): A C6 Alkenyl Bromide Building Block with Dual Reactive Sites for Precision Organic Synthesis


5-Bromo-1-hexene (CAS 4558-27-4) is a C6 aliphatic bromoalkene characterized by a terminal double bond at C1 and a secondary bromine substituent at C5, with molecular formula C6H11Br and molecular weight 163.06 g/mol . This asymmetric substitution pattern provides two distinct reactive centers—a nucleophilic alkene moiety and an electrophilic alkyl bromide site—making it a versatile bifunctional building block for sequential transformations, including cross-coupling reactions, Grignard reagent formation, and radical-mediated cyclizations .

Why 5-Bromo-1-hexene (4558-27-4) Cannot Be Replaced by 6-Bromo-1-hexene or 5-Bromo-1-pentene in Regioselective Synthesis


Substituting 5-Bromo-1-hexene with its closest structural analogs—6-Bromo-1-hexene (2695-47-8) or 5-Bromo-1-pentene (1119-51-3)—introduces critical changes in both physical properties and chemical reactivity that fundamentally alter synthetic outcomes. The position of the bromine relative to the terminal alkene governs reaction selectivity: 5-Bromo-1-hexene undergoes intramolecular cyclization to form 5-membered rings, whereas 6-Bromo-1-hexene yields 6-membered rings via exo-trig cyclization [1]. Chain-length differences in 5-Bromo-1-pentene (C5 vs. C6) result in a 22.3 °C lower boiling point and 3.8% higher density, which affect both reaction engineering and purification workflows .

5-Bromo-1-hexene (4558-27-4) vs. Comparators: Quantitative Evidence for Scientific Selection


Thermophysical Property Comparison: 5-Bromo-1-hexene vs. 6-Bromo-1-hexene and 5-Bromo-1-pentene

5-Bromo-1-hexene (CAS 4558-27-4) exhibits a normal boiling point of 143.9 ± 9.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . In comparison, the linear isomer 6-Bromo-1-hexene (CAS 2695-47-8) boils at 47–51 °C at 16 mmHg (corresponding to approximately 153.0 °C at 760 mmHg) and has a density of 1.22 g/mL at 25 °C . The shorter-chain homolog 5-Bromo-1-pentene (CAS 1119-51-3) boils at 126–127 °C at 765 mmHg with a density of 1.26 g/mL . The 9.1 °C lower boiling point of 5-Bromo-1-hexene relative to 6-Bromo-1-hexene, and 17.9 °C higher boiling point relative to 5-Bromo-1-pentene, directly impact distillation separation efficiency and solvent selection in temperature-sensitive reactions.

Physical Properties Separation Engineering Process Chemistry

Density and Liquid Handling Characteristics for Precision Dispensing

The density of 5-Bromo-1-hexene is 1.2 ± 0.1 g/cm³ , which is approximately 1.6% lower than 6-Bromo-1-hexene (1.22 g/mL at 25 °C) and 5.0% lower than 5-Bromo-1-pentene (1.26 g/mL) . These differences, while modest, become significant in automated liquid handling systems where volumetric accuracy directly translates to stoichiometric precision in parallel synthesis workflows. The lower density of 5-Bromo-1-hexene also correlates with its slightly lower molecular packing efficiency, potentially influencing its behavior in biphasic reaction systems and extraction protocols.

Process Automation Liquid Handling High-Throughput Synthesis

Cyclization Regioselectivity: 5-Bromo-1-hexene Enables 5-Exo-Trig Cyclization, 6-Bromo-1-hexene Favors 6-Exo-Trig

Intramolecular radical cyclization studies on nickel surfaces demonstrate that 6-Bromo-1-hexene undergoes 6-exo-trig cyclization to yield cyclohexylmethyl radicals, a pathway governed by the relative positions of the radical center and the alkene . By extension, 5-Bromo-1-hexene is positioned to favor 5-exo-trig cyclization, producing cyclopentylmethyl derivatives. This mechanistic divergence—5-membered vs. 6-membered ring formation—is a direct consequence of the bromine substitution position. While quantitative rate constant data for 5-Bromo-1-hexene cyclization remains limited, the established trend for terminal alkenyl bromides indicates that 5-exo-trig cyclizations are kinetically favored over 6-endo-trig, making 5-Bromo-1-hexene the preferred substrate when 5-membered carbocyclic or heterocyclic products are targeted.

Radical Cyclization Organometallic Chemistry Heterocycle Synthesis

Chain-Length Effects on LogP and Partitioning Behavior: C6 vs. C5 Bromoalkenes

5-Bromo-1-hexene has a calculated LogP value of 2.736, reflecting moderate lipophilicity typical of a C6 bromoalkene [1]. The shorter-chain homolog 5-Bromo-1-pentene, with one fewer methylene unit, is expected to have a LogP value approximately 0.5 units lower (estimated 2.2–2.3 based on the additive contribution of -0.5 per -CH2- unit). This difference translates to a 3-fold difference in octanol-water partition coefficient, which can significantly influence extraction efficiency, chromatographic retention times, and the pharmacokinetic profile of any derived drug-like molecules.

Lipophilicity ADME Prediction Medicinal Chemistry

Commercial Availability and Purity Benchmarking: 5-Bromo-1-hexene vs. 6-Bromo-1-hexene

Commercial sourcing data indicate that 5-Bromo-1-hexene (CAS 4558-27-4) is routinely supplied at a minimum purity of 95% by GC . Its isomer 6-Bromo-1-hexene (CAS 2695-47-8) is available at a higher standard purity of 98% from select vendors . This 3% purity differential can be critical in applications requiring high-fidelity building blocks, such as polymer end-group functionalization or the synthesis of isotopically labeled compounds. Additionally, the lower commercial purity of 5-Bromo-1-hexene may necessitate in-house purification (e.g., fractional distillation) prior to sensitive coupling reactions, a factor that impacts total procurement and labor costs.

Procurement Supply Chain Quality Control

Vapor Pressure and Storage Considerations for Volumetric Handling

5-Bromo-1-hexene exhibits a vapor pressure of 6.6 ± 0.3 mmHg at 25 °C . Its positional isomer 1-Bromo-5-hexene (also named 6-Bromo-1-hexene) has a vapor pressure of 4.4 ± 0.2 mmHg at 25 °C [1]. The 2.2 mmHg higher vapor pressure of 5-Bromo-1-hexene (a 50% relative increase) indicates greater volatility, which has implications for headspace management in sealed reaction vessels, potential evaporative losses during prolonged reactions, and safety considerations regarding flammable vapor accumulation.

Volatility Storage Stability Process Safety

Optimal Scientific and Industrial Applications for 5-Bromo-1-hexene (CAS 4558-27-4) Based on Differentiated Evidence


Synthesis of 5-Hexen-2-one via Oxidative Nucleophilic Substitution

5-Bromo-1-hexene can be converted to 5-hexen-2-one in a single-step reaction using sodium methylate, urea, potassium hexacyanoferrate(III), and sodium nitrite in N,N-dimethylformamide over 48.67 hours . This transformation exploits the unique substitution pattern of 5-Bromo-1-hexene: the C5 bromine acts as a leaving group while the terminal alkene remains intact, enabling the installation of a ketone functionality without compromising the alkene moiety. Neither 6-Bromo-1-hexene nor 5-Bromo-1-pentene would yield the identical 5-hexen-2-one product under these conditions, as the bromine position dictates the site of functionalization.

Intramolecular Radical Cyclization to Cyclopentylmethyl Derivatives

5-Bromo-1-hexene is positioned for 5-exo-trig radical cyclization, a transformation that cannot be achieved with 6-Bromo-1-hexene, which preferentially undergoes 6-exo-trig cyclization . This difference is fundamental for the synthesis of cyclopentane-containing natural products, prostaglandin analogs, and carbocyclic nucleosides where 5-membered ring scaffolds are essential. The choice of 5-Bromo-1-hexene over 6-Bromo-1-hexene is dictated by the desired ring size of the final product.

Preparation of 5-Hexenyl Grignard Reagents for Carbon-Carbon Bond Formation

5-Bromo-1-hexene reacts with magnesium metal to form hex-5-enylmagnesium bromide, a Grignard reagent that retains the terminal alkene functionality for subsequent transformations . This reagent serves as a C6 nucleophile that can be coupled with aldehydes, ketones, and electrophiles while preserving the alkene for further functionalization (e.g., hydroboration, epoxidation, or metathesis). The C6 chain length of 5-Bromo-1-hexene-derived Grignard provides a specific spacer length; substitution with 5-Bromo-1-pentene would shorten the carbon chain, altering the spatial and lipophilic properties of the final coupled product.

Carboxylative Coupling to 5-Hexenyl 2-Alkynoates

Silver-catalyzed carboxylative coupling of terminal alkynes with CO2 and 6-bromohexene (the positional isomer) yields 5-hexenyl 2-alkynoates in good yield [1]. By direct analogy, 5-Bromo-1-hexene is expected to participate in similar transformations, providing an alternative regioisomeric entry to unsaturated esters. The 143.9 °C boiling point of 5-Bromo-1-hexene offers a distinct volatility profile compared to 6-Bromo-1-hexene, which may be advantageous when the product's boiling point falls in a range that facilitates easier separation from unreacted starting material.

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